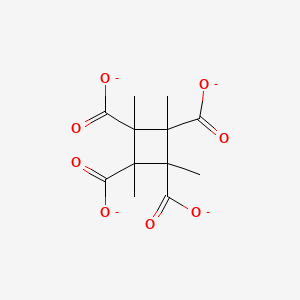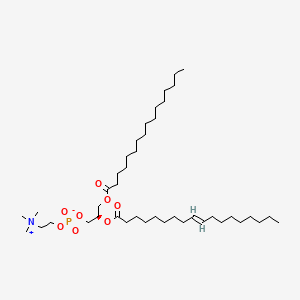![molecular formula C14H20O4 B13823945 7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is a chemical compound that belongs to the class of cycloaliphatic epoxy resins. It is commonly used as a reactive diluent or a cross-linking agent in the formulation of epoxy-based materials, such as coatings, adhesives, and composites . Its molecular formula is C14H20O4, and it has a molecular weight of 252.31 g/mol .
Preparation Methods
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate can be synthesized by the reaction of 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid . This reaction involves the epoxidation of the double bonds in the cyclohexene rings, resulting in the formation of the epoxy groups. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction .
Chemical Reactions Analysis
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate undergoes various chemical reactions, including:
Cationic Polymerization: This compound reacts by cationic polymerization using thermolatent photoinitiators to form crosslinked insoluble thermosets.
Epoxide Reactions: The epoxy groups in the compound can react with hydroxyl, carboxyl, or amine groups of polymers, leading to high cross-linking.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Scientific Research Applications
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate has a wide range of applications in scientific research and industry, including:
Polymeric Gels: It serves as a monomer in the synthesis of polymeric gels, which can be used in controlled release systems, drug delivery, or sensors.
Adhesives and Composites: The compound is used as a resin in aerospace, electronics, and automobile industries as an adhesive and composite material.
Mechanism of Action
The mechanism of action of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate involves its dual epoxide functionality, which allows it to react with various functional groups such as hydroxyl, carboxyl, or amine groups in polymers . This high cross-linking capability results in the formation of thermosets with high heat and chemical resistance and good adhesion . The compound’s UV stability and low viscosity compared to other epoxy resins make it advantageous for various applications .
Comparison with Similar Compounds
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is unique due to its dual epoxide functionality and cycloaliphatic structure, which provide thermal stability, weatherability, and electrical conductivity . Similar compounds include:
Bisphenol A diglycidyl ether: Commonly used in epoxy resins but lacks the cycloaliphatic structure.
Neopentyl glycol diglycidyl ether: Another epoxy compound with different structural properties.
Poly(ethylene glycol) diglycidyl ether: Used in similar applications but with different molecular properties.
These comparisons highlight the unique properties of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, making it a valuable compound in various industrial and scientific applications.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate |
InChI |
InChI=1S/C14H20O4/c15-14(6-8-1-3-10-12(5-8)17-10)16-9-2-4-11-13(7-9)18-11/h8-13H,1-7H2 |
InChI Key |
NHJIDZUQMHKGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1CC(=O)OC3CCC4C(C3)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)

![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)


![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)
